Cas no 2229127-06-2 (tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate)

Technical Introduction: Tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate is a specialized carbamate-protected amine intermediate, notable for its trifluoromethylpyridine moiety. This structural feature enhances its utility in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The tert-butyloxycarbonyl (Boc) group offers selective deprotection capabilities, facilitating controlled amine functionalization. Its trifluoromethyl substitution contributes to improved metabolic stability and lipophilicity, making it valuable in drug discovery. The compound’s well-defined reactivity and compatibility with standard coupling conditions ensure reliable performance in multi-step syntheses. Suitable for applications requiring precise molecular modifications, it serves as a versatile building block in medicinal chemistry and material science research.
tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate structure
2229127-06-2 structure
Product name:tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate
CAS No:2229127-06-2
MF:C14H20F3N3O2
MW:319.322713851929
CID:6284903
PubChem ID:165681396

tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate
    • tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
    • 2229127-06-2
    • EN300-1890071
    • Inchi: 1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-11(7-18)6-10-5-4-9(8-19-10)14(15,16)17/h4-5,8,11H,6-7,18H2,1-3H3,(H,20,21)
    • InChI Key: XFIFPRAVPIMAHD-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)CC(CN)NC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 319.15076138g/mol
  • Monoisotopic Mass: 319.15076138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.2Ų
  • XLogP3: 1.9

tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1890071-2.5g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
2.5g
$2969.0 2023-09-18
Enamine
EN300-1890071-10.0g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
10g
$6512.0 2023-06-01
Enamine
EN300-1890071-1g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
1g
$1515.0 2023-09-18
Enamine
EN300-1890071-5g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
5g
$4391.0 2023-09-18
Enamine
EN300-1890071-5.0g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
5g
$4391.0 2023-06-01
Enamine
EN300-1890071-0.05g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
0.05g
$1272.0 2023-09-18
Enamine
EN300-1890071-0.5g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
0.5g
$1453.0 2023-09-18
Enamine
EN300-1890071-0.1g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
0.1g
$1332.0 2023-09-18
Enamine
EN300-1890071-0.25g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
0.25g
$1393.0 2023-09-18
Enamine
EN300-1890071-1.0g
tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate
2229127-06-2
1g
$1515.0 2023-06-01

tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate Related Literature

Additional information on tert-butyl N-{1-amino-3-5-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate

Comprehensive Overview of tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate (CAS No. 2229127-06-2)

The compound tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate (CAS No. 2229127-06-2) is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylpyridine moiety, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.

One of the key reasons for the growing attention toward tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate is its versatility in organic synthesis. The presence of the tert-butyl carbamate (Boc) protecting group allows for selective deprotection under mild acidic conditions, making it ideal for peptide coupling and multi-step synthesis. Additionally, the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical factors in bioavailability optimization.

In recent years, the demand for fluorinated compounds like CAS No. 2229127-06-2 has surged, driven by their applications in precision medicine and crop protection. Fluorine incorporation is a hot topic in chemical research, as it often improves binding affinity and selectivity in targeted therapies. This aligns with current trends in personalized healthcare, where researchers seek compounds with tailored properties for specific patient populations.

Another area of interest is the compound's potential in neuropharmacology. The pyridine scaffold is a common motif in CNS-active drugs, and the amino-propan-2-yl side chain may facilitate interactions with neurotransmitter receptors. This has led to speculation about its utility in treating neurodegenerative disorders, a field with high unmet medical needs. However, further in vitro and in vivo studies are required to validate these hypotheses.

From a synthetic chemistry perspective, the compound's stability under various conditions makes it a reliable building block for high-throughput screening libraries. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility in fragment-based drug design. These attributes are particularly relevant in the era of AI-driven drug discovery, where computational models prioritize scaffolds with favorable physicochemical properties.

Environmental and green chemistry considerations also play a role in the compound's appeal. The Boc group can be removed without harsh reagents, aligning with the industry's shift toward sustainable synthesis. This resonates with the increasing focus on ESG (Environmental, Social, and Governance) metrics in chemical manufacturing.

In summary, tert-butyl N-{1-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propan-2-yl}carbamate represents a compelling case study at the intersection of medicinal chemistry, synthetic methodology, and materials science. Its multifaceted applications underscore the importance of heterocyclic compounds in addressing contemporary challenges in life sciences and beyond.

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